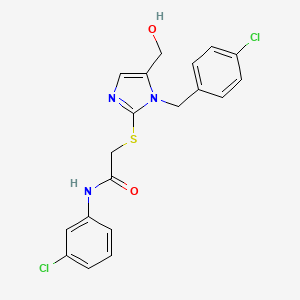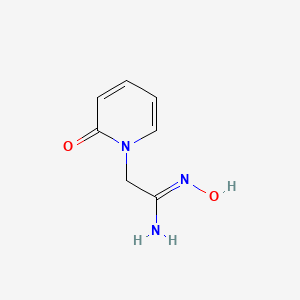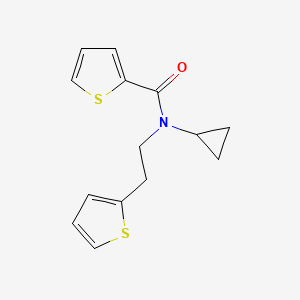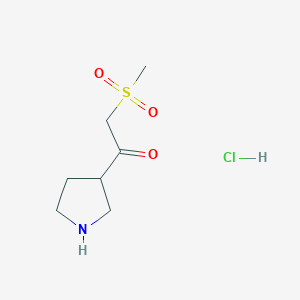![molecular formula C22H27N3O5S B2482739 Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-89-6](/img/structure/B2482739.png)
Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonylpiperazine derivatives involves multi-component reactions, including the use of sodium diethyloxalylacetate and a mixture of aromatic aldehyde and 4-aminobenzenesulfonamide. These processes result in compounds with distinct antibacterial and immunobiological activities (Gein et al., 2016). Another method involves the protection of phenolic hydroxyl groups and the employment of Friedel–Crafts reactions for high yield synthesis of related compounds (Mizuno et al., 2006).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds through spectroscopic methods such as IR, NMR, and mass spectrometry reveal detailed insights into their molecular frameworks. For instance, a novel compound was synthesized and characterized, providing a foundation for understanding the structural characteristics of such molecules (Idhayadhulla et al., 2010).
Chemical Reactions and Properties
Chemical reactivity and properties are crucial for understanding the potential applications and reactions of sulfonylpiperazine derivatives. For example, studies on related compounds have shown how the introduction of different substituents affects the chemical reactivity and the formation of dimer structures through intermolecular interactions (Singh et al., 2013).
Physical Properties Analysis
The physical properties, including solubility and stability of sulfonylpiperazine derivatives, have been studied to understand their behavior in different environments. For example, the acid-base properties, solubility, and chemical stability of certain sulfonylpiperazine derivatives were explored, providing insights into their physicochemical characteristics (Chekanova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and the potential for forming complexes with metals, have been investigated. These studies offer valuable information on how sulfonylpiperazine derivatives interact chemically and the types of reactions they can undergo (Singh et al., 2013).
Scientific Research Applications
1. Application in Dyeing Polyester Fibers
Ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a compound related to Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, has been utilized in the synthesis of novel monoazo disperse dyes. These dyes, when applied to polyester fabric, produce a range of colors including yellow, deep pink, brown, and brownish purple. The dyed fabrics exhibit very good wash, perspiration, sublimation, and rub fastness ratings, although they show poor photostability (Iyun et al., 2015).
2. Role in Polymer Helicity
In a study focused on poly(phenylacetylene)s bearing phosphonic acid residues, derivatives of Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate were used to form helical polymers. These polymers, upon complexation with chiral amines, showed an induced circular dichroism, indicating a one-handed helical conformation. This finding is significant in understanding the interactions and structural dynamics in polymer science (Onouchi et al., 2004).
3. Development of Fluorescent Molecular Probes
A compound structurally similar to Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has been used to create new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence and have applications in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-4-30-22(27)24-11-13-25(14-12-24)31(28,29)19-8-6-18(7-9-19)21(26)23-20-10-5-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKMZSAQMIJELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)



![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)





![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
